4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol
Description
Properties
IUPAC Name |
4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F8N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPQZMNJXCAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidines in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated groups make it useful in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
4,6-Bis(trifluoromethyl)pyrimidin-2-ol
- Structure: Differs by replacing the phenoxy groups with trifluoromethyl groups at positions 4 and 4.
- Properties: The absence of phenoxy substituents reduces steric hindrance but increases lipophilicity due to the trifluoromethyl groups. This may limit solubility in polar solvents compared to the target compound.
TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
- Structure: Shares a fluorinated phenoxy group but incorporates a benzothiazole core and cyclopropanecarboxamide.
- Toxicity data are incomplete, but its design suggests pharmaceutical applications (e.g., kinase inhibition) .
Herbicidal Pyrimidines (e.g., 2-[2-(Alkoxycarbonylphenoxycarbonyl)phenoxy]-4,6-dimethoxypyrimidine)
Functional Analogues in Patented Pharmaceuticals
EP 4 374 877 A2 Derivatives
- Structure : Complex spirocyclic pyrimidines with carbamoyl and diazaspiro groups.
- Properties : Larger molecular weight (>600 Da) and additional hydrogen-bonding groups (e.g., hydroxy, carbamoyl) enhance target specificity, likely for enzyme inhibition. The trifluoromethyl groups improve membrane permeability but complicate synthesis .
Comparative Data Table
Key Research Findings
Antioxidant Activity: The target compound’s fluorinated phenoxy groups likely stabilize free radicals, contributing to antioxidant effects in plant extracts. However, its EC₅₀ value remains unquantified, limiting direct comparison with commercial antioxidants .
Structural Influence on Bioactivity: Fluorine/Trifluoromethyl Groups: Enhance metabolic stability and electronegativity, critical for binding to hydrophobic enzyme pockets. Phenoxy vs. Alkoxy Substituents: Phenoxy groups in the target compound improve radical scavenging compared to alkoxy groups in herbicidal analogues .
Pharmacological Potential: While TAK 632 and patented derivatives prioritize target specificity via complex scaffolds, the target compound’s simpler structure may favor antioxidant or anti-inflammatory applications .
Biological Activity
Chemical Structure and Properties
The molecular formula of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is . Its structural representation highlights the presence of fluorine substituents and a pyrimidine core, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial and antifungal activities. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Pyrimidine derivatives are frequently investigated for their anticancer properties. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . This inhibition can lead to reduced nucleotide synthesis and subsequent cancer cell death.
Case Studies
- Inhibition of Tumor Growth : A study explored the effects of a similar compound on tumor growth in murine models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for use in cancer therapy .
- Synergistic Effects with Other Drugs : Another investigation highlighted that combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines . The synergistic effect may be attributed to the compound's ability to target multiple pathways involved in tumor survival.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : As noted earlier, inhibition of DHODH is significant for its anticancer effects.
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Toxicity and Safety Profile
While promising, the toxicity profile of this compound requires careful evaluation. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to fully understand its safety for clinical use .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
